Indoline-2-carboxylic acid Indoline-2-carboxylic acid Indoline-2-carboxylic acid is a member of indoles and a monocarboxylic acid.
Brand Name: Vulcanchem
CAS No.: 78348-24-0
VCID: VC21536743
InChI: InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)
SMILES: C1C(NC2=CC=CC=C21)C(=O)O
Molecular Formula: C9H9NO2
Molecular Weight: 163,18 g/mole

Indoline-2-carboxylic acid

CAS No.: 78348-24-0

Cat. No.: VC21536743

Molecular Formula: C9H9NO2

Molecular Weight: 163,18 g/mole

* For research use only. Not for human or veterinary use.

Indoline-2-carboxylic acid - 78348-24-0

CAS No. 78348-24-0
Molecular Formula C9H9NO2
Molecular Weight 163,18 g/mole
IUPAC Name 2,3-dihydro-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)
Standard InChI Key QNRXNRGSOJZINA-UHFFFAOYSA-N
SMILES C1C(NC2=CC=CC=C21)C(=O)O
Canonical SMILES C1C(NC2=CC=CC=C21)C(=O)O

Chemical Structure and Properties

Indoline-2-carboxylic acid (C₉H₉NO₂) is a saturated derivative of indole-2-carboxylic acid, with the key structural difference being the reduction of the 2,3-double bond in the heterocyclic ring. The molecule contains an asymmetric carbon at the C-2 position, resulting in chirality that produces biologically distinct enantiomers.

Physical and Chemical Characteristics

The (S)-enantiomer of indoline-2-carboxylic acid (CAS: 79815-20-6) has a molecular weight of 163.17 g/mol. The compound is characterized by its crystalline structure and is formally known as (2S)-2,3-dihydro-1H-indole-2-carboxylic acid according to IUPAC nomenclature. The molecule's structure includes a fused benzene ring attached to a five-membered nitrogen-containing ring with a carboxylic acid group at position 2.

Structural Identification

Modern analytical techniques provide several ways to identify and characterize indoline-2-carboxylic acid:

Chemical IdentifierValue
IUPAC Name(2S)-2,3-dihydro-1H-indole-2-carboxylic acid
Molecular FormulaC₉H₉NO₂
Molecular Weight163.17 g/mol
InChIInChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m0/s1
InChI KeyQNRXNRGSOJZINA-QMMMGPOBSA-N
Canonical SMILESC1C(NC2=CC=CC=C21)C(=O)O
Isomeric SMILESC1C@HC(=O)O

The compound's aqueous solubility at pH 7.4 has been reported as approximately 6.6 μg/mL, indicating relatively limited water solubility—a factor that must be considered in formulation development for pharmaceutical applications.

Stereochemistry and Enantiomeric Forms

Significance of Chirality

The chirality of indoline-2-carboxylic acid plays a crucial role in its biological and chemical properties. The presence of an asymmetric carbon at the C-2 position results in two enantiomers: (S)-(-)-indoline-2-carboxylic acid and (R)-(+)-indoline-2-carboxylic acid. These enantiomers can exhibit significantly different biological activities, with the (S)-enantiomer often showing greater pharmaceutical relevance.

Structural Comparison with Related Compounds

Indoline-2-carboxylic acid is structurally related to indole-2-carboxylic acid (CAS 1477-50-5), which has a molecular formula of C₉H₇NO₂ and a molecular weight of 161.16 . The key difference is the saturation of the 2,3-double bond in the indoline derivative, which changes the sp² hybridization at C-2 and C-3 in indole to sp³ hybridization in indoline, creating the chiral center at C-2.

Synthesis Methods

Asymmetric Hydrogenation

One of the principal methods for synthesizing (S)-(-)-indoline-2-carboxylic acid involves the asymmetric hydrogenation of indole-2-carboxylic acid using chiral catalysts. This approach allows for the selective reduction of the 2,3-double bond while preserving the carboxylic acid functionality and controlling the stereochemistry at the C-2 position.

Chiral Resolution Techniques

Another approach to obtaining enantiomerically pure indoline-2-carboxylic acid involves the resolution of racemic mixtures using chiral resolving agents. This method typically employs crystallization techniques with appropriate chiral resolving agents to separate the enantiomers based on differences in their physicochemical properties when complexed with the resolving agent.

Biological Activity and Applications

Pharmaceutical Applications

Indoline-2-carboxylic acid serves as an important building block in the synthesis of various pharmaceuticals and biologically active molecules. Its structural features, particularly the chiral center at C-2, make it valuable for developing compounds with specific stereochemical requirements.

HIV-1 Integrase Inhibition

While the search results focus more on indole-2-carboxylic acid derivatives, they provide insight into potential applications for indoline derivatives as well. Indole-2-carboxylic acid derivatives have shown activity as HIV-1 integrase strand transfer inhibitors (INSTIs) . For example, compound 17a demonstrated marked inhibition of integrase with an IC₅₀ value of 3.11 μM . The mechanism involves chelation with Mg²⁺ ions within the active site of integrase, suggesting similar strategies could be explored with indoline-2-carboxylic acid derivatives.

Compound NumberIC₅₀ (μM)Activity
412.41Integrase inhibition
17a3.11Integrase inhibition

This data suggests that selective modifications to the core structure can significantly enhance the biological activity, with potential implications for indoline-2-carboxylic acid derivatives.

Role in Medicinal Chemistry

The chiral nature of indoline-2-carboxylic acid makes it particularly valuable in medicinal chemistry, where stereochemical control is often crucial for biological activity. The compound can serve as a scaffold for developing pharmaceuticals with improved efficacy and reduced side effects due to enhanced stereochemical purity.

Structure-Activity Relationships

Molecular Interactions

The biological activity of indoline-2-carboxylic acid derivatives is influenced by various structural elements:

  • The nitrogen in the indoline ring can serve as a hydrogen bond donor

  • The carboxylic acid group can function as both hydrogen bond donor and acceptor

  • The aromatic portion provides opportunities for π-π stacking interactions with biological targets

  • The chiral center at C-2 determines the three-dimensional orientation of these functional groups

Binding Mode Analysis

Comparison with Indole-2-carboxylic Acid

Structural Differences

Indole-2-carboxylic acid (C₉H₇NO₂) differs from indoline-2-carboxylic acid (C₉H₉NO₂) primarily in the saturation of the pyrrole ring. Indole-2-carboxylic acid features a fully aromatic heterocyclic system with a double bond between C-2 and C-3, resulting in planar geometry around these positions. In contrast, indoline-2-carboxylic acid has a saturated bond between these positions, creating a chiral center at C-2 and introducing more conformational flexibility .

Physical Properties Comparison

PropertyIndole-2-carboxylic acidIndoline-2-carboxylic acid
Molecular FormulaC₉H₇NO₂C₉H₉NO₂
Molecular Weight161.16 g/mol163.17 g/mol
Physical StateCrystalline powder or crystalsCrystalline substance
ColorOff-white to yellow to brownVaries by preparation
Melting Point202-206°CNot specified in search results
SolubilitySoluble in ethanol, dimethyl sulfoxide, and methanol6.6 μg/mL at pH 7.4

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